6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid
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Overview
Description
6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid is a complex organic compound with the molecular formula C9H13NO4 It is characterized by a unique structure that includes a pyrido[2,1-c]morpholine ring system, which is a fused bicyclic system containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield products with additional oxygen-containing functional groups, while reduction may result in products with increased hydrogen content .
Scientific Research Applications
6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in the activity of these targets, resulting in various biological effects. The pathways involved in these mechanisms are complex and may include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
6-Oxo-1H,3H,4H,6H-pyrido[2,1-c]morpholine-9-carboxylic acid: This compound has a similar core structure but differs in the degree of hydrogenation and functional groups.
Octahydropyrido[2,1-c]morpholine-9-carboxylic acid: This compound lacks the oxo group present in 6-Oxo-octahydropyrido[2,1-c]morpholine-9-carboxylicacid.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both nitrogen and oxygen atoms in the fused ring system.
Properties
Molecular Formula |
C9H13NO4 |
---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid |
InChI |
InChI=1S/C9H13NO4/c11-8-2-1-6(9(12)13)7-5-14-4-3-10(7)8/h6-7H,1-5H2,(H,12,13) |
InChI Key |
YURQDOHZPADFOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N2CCOCC2C1C(=O)O |
Origin of Product |
United States |
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